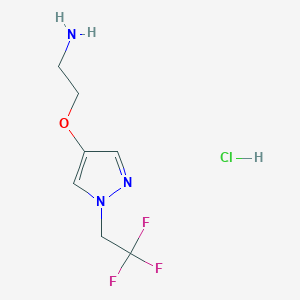![molecular formula C9H5F3N2O B13715890 3-Oxo-3-[6-(trifluoromethyl)-2-pyridyl]propanenitrile](/img/structure/B13715890.png)
3-Oxo-3-[6-(trifluoromethyl)-2-pyridyl]propanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 3-Oxo-3-[6-(trifluoromethyl)-2-pyridyl]propanenitrile (MFCD29040586) is a chemical entity with the molecular formula C9H5F3N2O and a molecular weight of 214.14 g/mol . This compound is characterized by the presence of a trifluoromethyl group attached to a pyridine ring, which is further connected to a propanenitrile moiety. The unique structure of this compound makes it of interest in various chemical and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxo-3-[6-(trifluoromethyl)-2-pyridyl]propanenitrile typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6-(trifluoromethyl)-2-pyridinecarboxaldehyde and malononitrile.
Condensation Reaction: The starting materials undergo a condensation reaction in the presence of a base, such as sodium ethoxide, to form the desired product.
Reaction Conditions: The reaction is typically carried out in an organic solvent, such as ethanol, at a temperature range of 60-80°C for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials and reagents.
Optimized Reaction Conditions: Employing optimized reaction conditions, such as controlled temperature and pressure, to maximize yield and purity.
Purification Techniques: Implementing purification techniques, such as recrystallization or chromatography, to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-Oxo-3-[6-(trifluoromethyl)-2-pyridyl]propanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation Reagents: Common oxidation reagents include potassium permanganate or chromium trioxide.
Reduction Reagents: Reduction can be achieved using reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution Reagents: Nucleophiles, such as amines or thiols, can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include:
Oxidized Derivatives: Carboxylic acids or aldehydes.
Reduced Derivatives: Primary amines or other reduced forms.
Substituted Derivatives: Various substituted pyridine derivatives.
Applications De Recherche Scientifique
3-Oxo-3-[6-(trifluoromethyl)-2-pyridyl]propanenitrile has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.
Industry: Utilized in the development of agrochemicals, pharmaceuticals, and specialty chemicals.
Mécanisme D'action
The mechanism of action of 3-Oxo-3-[6-(trifluoromethyl)-2-pyridyl]propanenitrile involves:
Molecular Targets: The compound may interact with specific enzymes or receptors, leading to inhibition or activation of biological pathways.
Pathways Involved: The exact pathways involved depend on the specific biological target, but may include signal transduction, gene expression, or metabolic pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Oxo-3-[4-(trifluoromethyl)-2-pyridyl]propanenitrile
- 3-Oxo-3-[5-(trifluoromethyl)-2-pyridyl]propanenitrile
- 3-Oxo-3-[6-(difluoromethyl)-2-pyridyl]propanenitrile
Uniqueness
The uniqueness of 3-Oxo-3-[6-(trifluoromethyl)-2-pyridyl]propanenitrile lies in its specific trifluoromethyl substitution pattern, which imparts distinct chemical and biological properties compared to its analogs. This unique structure can influence its reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C9H5F3N2O |
|---|---|
Poids moléculaire |
214.14 g/mol |
Nom IUPAC |
3-oxo-3-[6-(trifluoromethyl)pyridin-2-yl]propanenitrile |
InChI |
InChI=1S/C9H5F3N2O/c10-9(11,12)8-3-1-2-6(14-8)7(15)4-5-13/h1-3H,4H2 |
Clé InChI |
IYJBRDMIMXDHGX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NC(=C1)C(F)(F)F)C(=O)CC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



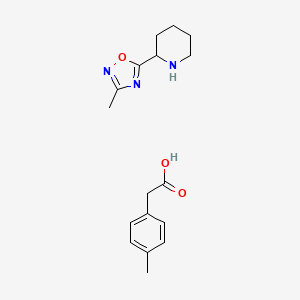
![(1R,9S,10R)-4-methyl-10-(trityloxymethyl)-8,11-dioxa-2,6-diazatricyclo[7.2.1.02,7]dodeca-3,6-dien-5-one](/img/structure/B13715832.png)


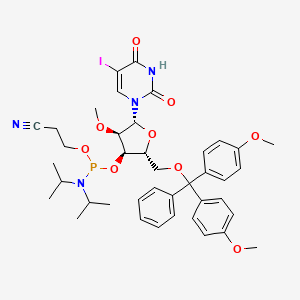
![tert-Butyl 2-((2-chloro-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)phenyl)carbamoyl)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate](/img/structure/B13715851.png)
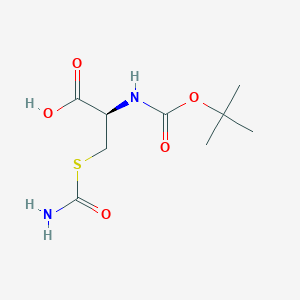
![4-Chloro-7-(2-cyclohexylethyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13715859.png)
![Ethyl 3-[4-(Benzyloxy)-3,5-dimethoxyphenyl]acrylate](/img/structure/B13715860.png)
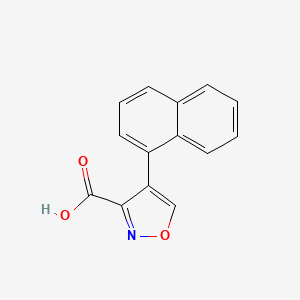
amino}methyl)cyclopropan-1-amine](/img/structure/B13715870.png)
![Methyl 5-[4-(1-Imidazolyl)phenyl]isoxazole-3-carboxylate](/img/structure/B13715874.png)
